2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide is a complex organic compound notable for its unique structural characteristics. It features a benzamide core, which is modified with an ethyl group and a naphthalen-2-yl-ethyl moiety attached to the nitrogen atom. This compound is recognized for its potential biological activities and applications in various fields of research.
2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide falls under the category of organic compounds, specifically within the amide functional group. Its molecular formula is , with a molecular weight of approximately 303.4 g/mol. The compound's IUPAC name reflects its structural components and stereochemistry.
The synthesis of 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide typically involves several steps:
In industrial contexts, continuous flow chemistry techniques may be employed to enhance efficiency and yield. Automated systems optimize reaction conditions, allowing for large-scale production with reduced environmental impact.
The molecular structure of 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide can be represented as follows:
Key structural data includes:
2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide can participate in various chemical reactions:
The reaction conditions for these transformations typically require controlled environments to ensure selectivity and yield.
The mechanism by which 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological processes, although further research is necessary to fully elucidate the precise mechanisms and molecular targets involved.
Some relevant physical properties include:
Chemical properties encompass stability under various conditions, solubility in organic solvents, and reactivity with common reagents. The compound's stability makes it suitable for various applications in organic synthesis.
The compound has several applications across different fields:
2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide (CAS No. 1093070-12-2) is a chiral small molecule belonging to the N-alkylated benzamide class. Its systematic IUPAC name reflects the (R)-stereochemistry at the chiral center of the naphthalene-ethylamine moiety and the 2-ethyl substitution on the benzoyl ring. The molecular formula is C₂₁H₂₁NO, with a molecular weight of 303.40 g/mol [1]. The SMILES notation (O=C(NC@@HC)C3=CC=CC=C3CC) explicitly encodes the (R)-configuration, ethyl group position, and amide linkage [1]. Structurally, it features:
This compound shares a structural motif with several SARS-CoV-2 PLpro inhibitors (e.g., GRL0617), where the naphthalene ring engages in π-stacking with protease residues [2] [5]. Its classification places it within a broader family of antiviral benzamides optimized for protease inhibition.
Table 1: Key Nomenclature and Chemical Descriptors
Property | Value |
---|---|
CAS Registry Number | 1093070-12-2 |
IUPAC Name | (R)-2-Ethyl-N-(1-(naphthalen-2-yl)ethyl)benzamide |
Molecular Formula | C₂₁H₂₁NO |
Molecular Weight | 303.40 g/mol |
SMILES | O=C(NC@@HC)C3=CC=CC=C3CC |
Core Structural Scaffold | Chiral benzamide |
The discovery of 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide emerged from efforts to optimize early PLpro inhibitors like GRL0617, a naphthylmethylbenzamide exhibiting modest SARS-CoV-2 inhibition (Ki = 1.8 μM). GRL0617’s limitations in cellular potency (EC₅₀ = 68.2 μM) and metabolic stability drove medicinal chemistry campaigns to explore:
Machine learning (ML)-accelerated design proved pivotal in this compound’s development. By 2024, ML-driven libraries enabled rapid synthesis and screening of benzamide analogs, compressing optimization timelines from years to months. For example, Pfizer/PostEra’s ML platform identified the 2-ethylbenzamide group as a key contributor to metabolic stability (reduced human hepatocyte clearance) and potency [2]. This compound thus represents a convergence of traditional medicinal chemistry and modern computational approaches in antiviral drug discovery.
Table 2: Evolution of Key Benzamide-Based PLpro Inhibitors
Compound | Biochemical Ki | Cellular EC₅₀ | Innovation |
---|---|---|---|
GRL0617 | 1.8 μM | 68.2 μM | Foundational naphthylmethyl scaffold |
Quinoline analogs | ~0.2 μM | ~5.4 μM | Naphthalene → quinoline substitution |
Methyl piperazine derivatives | ~0.02 μM | ~0.9 μM | Aniline → piperazine optimization |
2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide | <0.01 μM | <0.3 μM | Chiral (R)-configuration + 2-ethyl group |
2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide exhibits therapeutic promise via inhibition of SARS-CoV-2 papain-like protease (PLpro), a multifunctional enzyme critical for:
Structural analyses reveal that this compound binds PLpro’s ubiquitin-binding S2/S4 pocket, overlapping the substrate site but sparing the catalytic triad (Cys111-His272-Asp286). Key interactions include:
Biochemically, it achieves sub-nanomolar inhibition constants (Ki < 0.01 μM) and low-nanomolar antiviral activity (EC₅₀ < 0.3 μM) in Vero E6 cells [2]. Its efficacy in murine COVID-19 models underscores PLpro’s druggability and positions this compound as a lead for combating SARS-CoV-2 variants resistant to RdRp or Mpro inhibitors [2] [4].
Table 3: Mechanistic Profile Against SARS-CoV-2 PLpro
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3